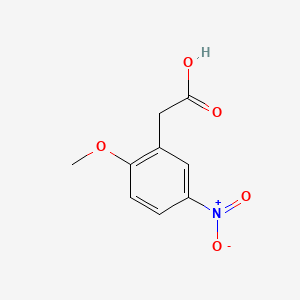

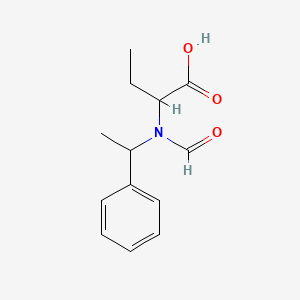

(R)-Ethyl N-formyl-N-(1-phenylethyl)glycine

Overview

Description

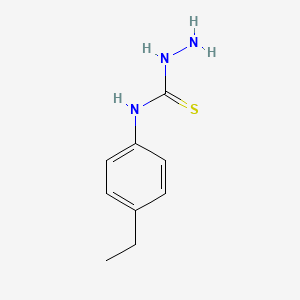

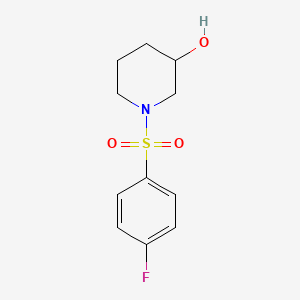

(R)-Ethyl N-formyl-N-(1-phenylethyl)glycine, commonly known as EFPG, is a type of amino acid derivative that has been studied for its potential applications in scientific research. EFPG is a chiral compound, meaning that it has two stereoisomers, (R)-EFPG and (S)-EFPG. In

Scientific Research Applications

Solid-Phase Synthesis of N-Substituted Glycine Oligomers

Scientific Field

This application falls under the field of Chemistry , specifically Polymer Chemistry and Drug Design .

Summary of the Application

Peptoids (N-substituted polyglycines and extended peptoids with variant backbone amino-acid monomer units) are oligomeric synthetic polymers that are becoming a valuable molecular tool in the biosciences . They are of particular interest for their applications to the exploration of peptoid secondary structures and drug design .

Methods of Application

The synthesis of peptoids involves the solid-phase synthesis method . This method allows for the easy and economical synthesis of peptoids, with highly variable backbone and side-chain chemistry possibilities .

Results or Outcomes

Peptoids have been demonstrated as highly active in biological systems while resistant to proteolytic decay . This makes them a promising tool for research and pharmaceutical applications .

Design, Synthesis, and Application of Fluorescent Probes

Scientific Field

This application is in the field of Biomedical Sciences , Environmental Monitoring , and Food Safety .

Summary of the Application

Fluorescent probes are sensitive, selective, non-toxic in detection, and thus provided a new solution in biomedical, environmental monitoring, and food safety .

Methods of Application

The design of fluorescent probes requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes, and the introduction of target groups .

Results or Outcomes

The application of fluorescent probes in various fields has expanded, improving the performance and applicability of fluorescent probes by using new materials and technologies to meet the evolving demands of molecular detection in various fields .

Analysis of Protein-Protein Interactions

Scientific Field

This application falls under the field of Biological Sciences .

Summary of the Application

One of the major applications of N-substituted glycine oligomers (NSG’s) is in the analysis of protein-protein interactions . Protein-protein interactions are important in the cellular context and the study of these interfaces is needed for fundamental research in medicine and the bio-chemical sciences .

Methods of Application

The application of NSG’s in this field involves the use of these molecules as tools for studying protein-protein interactions .

Results or Outcomes

The use of NSG’s has provided valuable insights into the nature of protein-protein interactions, contributing to our understanding of cellular processes and the development of new therapeutic strategies .

Molecular Spectroscopy

Scientific Field

This application is in the field of Chemistry , specifically Spectroscopy .

Summary of the Application

Molecular spectroscopy is a technique used to study the interaction of electromagnetic waves with matter . It’s used in investigations of organic and inorganic materials, foodstuffs, biosamples, and biomedicine .

Methods of Application

The application of molecular spectroscopy involves the use of various types of spectroscopic techniques, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy .

Results or Outcomes

The use of molecular spectroscopy has led to the development of novel characterization and quantitation methods, providing valuable insights into the structure and behavior of molecules .

properties

IUPAC Name |

2-[formyl(1-phenylethyl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-12(13(16)17)14(9-15)10(2)11-7-5-4-6-8-11/h4-10,12H,3H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWIZXLFJOXRPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(C=O)C(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Formyl(1-phenylethyl)amino]butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B1598464.png)

![1-[(2,5-dichlorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1598479.png)